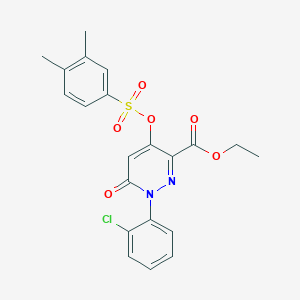

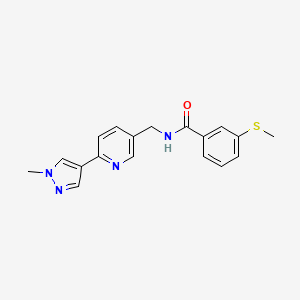

![molecular formula C16H10N6S B2663087 7-phenyl-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 848743-10-2](/img/structure/B2663087.png)

7-phenyl-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “7-phenyl-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine” is a complex organic molecule that contains several heterocyclic rings including pyrazole, triazole, and pyrimidine . These types of compounds are often studied for their potential biological activities .

Synthesis Analysis

While the specific synthesis for this compound isn’t available, similar compounds are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system of alternating single and double bonds. The presence of nitrogen in the heterocyclic rings could potentially participate in hydrogen bonding .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the electron-rich nitrogen atoms in the heterocyclic rings, which could act as nucleophilic sites. Additionally, the phenyl and thiophenyl groups could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. It would likely exhibit strong and broad optical absorption, thermal stability, and compatible HOMO-LUMO levels .科学的研究の応用

Synthesis and Structural Analysis

The molecule 7-phenyl-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is of interest in the field of organic chemistry for its potential in the synthesis of complex heterocyclic compounds. Research has shown that similar structures can be synthesized via regioselective synthesis methods, both thermally and under microwave irradiation. These methods have been applied to create various heterocyclic ring systems incorporating phenylsulfonyl moiety, demonstrating the molecule's relevance in constructing fused heterocycles with potential pharmaceutical applications (Salem et al., 2015).

Antimicrobial Applications

Compounds structurally related to this compound have been synthesized and tested for their antimicrobial activities. For example, thiophene-based heterocycles have shown promising results as potential antimicrobial agents, with certain compounds outperforming standard drugs against specific fungal strains (Mabkhot et al., 2016). These findings suggest that derivatives of the molecule may hold value in developing new antimicrobial treatments.

Antituberculous Activity

Structural analogs of this compound have been explored for their tuberculostatic activity. The synthesis of these analogs through three-component condensations showed promising antituberculous properties, indicating the potential of these compounds in the treatment of tuberculosis (Titova et al., 2019).

Green Synthesis Methods

Green chemistry approaches have been utilized to synthesize derivatives of pyrazolo[1,5-a]pyrimidines, a class to which our molecule of interest belongs. These methods aim to reduce the environmental impact of chemical synthesis, producing compounds with potential antimicrobial activities. This approach underscores the versatility and environmental consideration in the synthesis of such compounds (Abdelhamid et al., 2016).

Anti-proliferative Agents

Research into glycosylhydrazinyl derivatives of pyrazolo[1,5-c]pyrimidines, closely related to the molecule , has identified compounds with significant anti-proliferative activity against human breast cancer cells. These findings offer insights into the potential therapeutic applications of such compounds in cancer treatment (Atta et al., 2019).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

10-phenyl-4-thiophen-2-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N6S/c1-2-5-11(6-3-1)22-15-12(9-18-22)16-19-14(13-7-4-8-23-13)20-21(16)10-17-15/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDDZEVLVPXJJBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

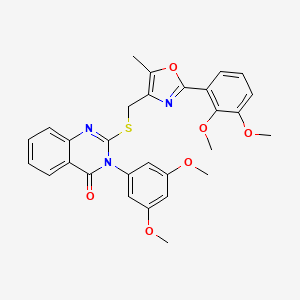

![3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2663006.png)

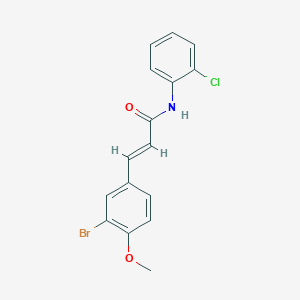

![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2663011.png)

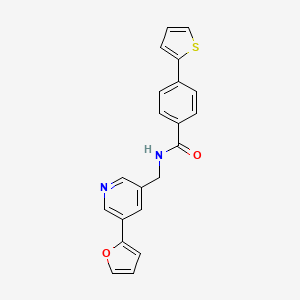

![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2663017.png)

![1-[(2-Fluorophenyl)methyl]-2-methylsulfonylbenzimidazole](/img/structure/B2663018.png)

![N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B2663020.png)

![Ethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2663022.png)

![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide](/img/structure/B2663024.png)

![N-[3-(2,2-Dimethylthiomorpholin-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2663026.png)